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Executive Summary

Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid with potent
antioxidant and cytoprotective properties. Unlike other antioxidants, humans cannot synthesize
ergothioneine and must obtain it through their diet.[1][2][3][4][5] This has led to growing interest
in its potential role as a "longevity vitamin" and its application in pharmaceuticals and functional
foods.[1][6] This technical guide provides an in-depth overview of the natural sources of
ergothioneine, dietary intake levels across different populations, and detailed methodologies for
its extraction and quantification. The guide also visualizes the biosynthetic pathways of this
unique compound.

Natural Sources of Ergothioneine

Ergothioneine is synthesized primarily by fungi and certain bacteria.[7][8][9] Consequently, its
presence in the food chain is largely dependent on the microbial ecosystems in the soil and the
consumption of organisms that accumulate it.

Fungi: The Richest Dietary Source

Mushrooms are unequivocally the most significant dietary source of ergothioneine.[2][10][11]
[12][13] The concentration of ergothioneine varies considerably among different mushroom
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species, with some specialty mushrooms containing exceptionally high levels.[6][10][14] For
instance, gourmet wild and cultivated mushrooms like Hen of the Woods, Shiitake, and King
Boletes can have ergothioneine levels 500 to 1000 times higher than those found in grains and
vegetables.[10] In contrast, the common button mushroom (Agaricus bisporus) contains lower,
yet still significant, amounts.[10][11]

Animal Products

Ergothioneine is also found in animal products, particularly in organ meats such as liver and
kidney.[12][15][16] This is a result of animals consuming plants and other materials that contain
ergothioneine, which then accumulates in their tissues.

Plant-Based Sources

While plants do not synthesize ergothioneine themselves, they can absorb it from the soil
through symbiotic relationships with mycorrhizal fungi.[10][11] This results in detectable, albeit
generally lower, levels of ergothioneine in certain grains, beans, and vegetables.[10][12]
Notable plant sources include black and red beans, and oat bran.[16] Fermented foods, such
as tempeh, can also be a source of ergothioneine, depending on the microorganisms involved
in the fermentation process.[2][3]

Quantitative Data on Ergothioneine Content in
Foods

The following tables summarize the ergothioneine content in various food sources, compiled
from multiple studies. It is important to note that these values can vary based on factors such
as the specific variety of the food, cultivation methods, and analytical techniques used.[3][10]

Table 1: Ergothioneine Content in Various Mushroom Species
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Ergothioneine Content

Mushroom Species . Reference
(mgl/kg dry weight)
Pleurotus citrinopileatus
822.1 + 20.6 [17][18]
(Golden Oyster)
Lepista nuda (Blewit) Up to 5540 [14]
Grifola frondosa (Maitake/Hen )
High [10]
of the Woods)
Lentinula edodes (Shiitake) High [6][10][12]
Boletus edulis (King _
o High [10][13]
Bolete/Porcini)
Pleurotus ostreatus (Oyster )
High [6][10][12][13]
Mushroom)
Flammulina velutipes )
, High [10]
(Enokitake)
Agaricus bisporus (Portobello,
o Moderate [6]
Crimini)
Agaricus bisporus (White Lower than many other (61110]
Button) mushrooms
Ganoderma species (Reishi) 0.6-0.8 [14]

Table 2: Ergothioneine Content in Other Food Sources
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Ergothioneine Content

Food Source (mglkg wet weight unless Reference
specified)

Tempeh 201.13 (dry weight) [3]

King Crab Significant amounts [13]

Black Beans Significant amounts [13][16]

Red Beans Significant amounts [13][16]

Oats Significant amounts [13]

Asparagus 163.25 (dry weight) [3]

Liver (Animal) High [12][15][16]

Kidney (Animal) High [12][15][16]

Beer 0.02 [3]

Dietary Intake Levels of Ergothioneine

The dietary intake of ergothioneine varies significantly across different geographical regions,

likely reflecting differences in mushroom consumption.

Table 3: Estimated Daily Dietary Intake of Ergothioneine in Various Countries

Country/Region Estimated Daily Intake Reference
Italy 4.69-17.1 mg [1]

France 2.24 - 3.57 mg [1]

United States 1.12-10.7 mg [1]

Japan Positively correlated with fish (1]

intake

Biosynthesis of Ergothioneine
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Ergothioneine is synthesized from the amino acid L-histidine through distinct pathways in fungi
and mycobacteria.

Fungal Biosynthesis Pathway

In fungi, such as Neurospora crassa, the biosynthesis of ergothioneine is a two-step enzymatic
process.

L-Histidine Egtl +

e Hercynine Egtl

S-adenosylmethionine (SAM) > T | Hercynylcysteine Eqt2 Ergothioneine
i sulfoxide

Click to download full resolution via product page
Caption: Fungal ergothioneine biosynthesis pathway.

This pathway is more efficient than the bacterial pathway as it involves fewer enzymatic steps.
[9] The enzyme Egtl first catalyzes the trimethylation of L-histidine to form hercynine, utilizing
S-adenosylmethionine (SAM) as the methyl group donor. Egtl then facilitates the attachment of
cysteine to hercynine. Subsequently, the enzyme Egt2, a C-S lyase, converts hercynylcysteine
sulfoxide to ergothioneine.[9][20]

Mycobacterial Biosynthesis Pathway

The biosynthesis of ergothioneine in mycobacteria, such as Mycobacterium smegmatis, is a
more complex, five-step process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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